1-[(4-Methoxynaphthyl)sulfonyl]-4-(2,4,6-trimethylphenyl)piperazine
Overview
Description
1-[(4-Methoxynaphthyl)sulfonyl]-4-(2,4,6-trimethylphenyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a methoxynaphthyl group and a trimethylphenyl group attached to a piperazine ring through a sulfonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methoxynaphthyl)sulfonyl]-4-(2,4,6-trimethylphenyl)piperazine typically involves the following steps:
Formation of the Sulfonyl Chloride Intermediate: The process begins with the sulfonation of 4-methoxynaphthalene to form 4-methoxynaphthylsulfonyl chloride. This reaction is usually carried out using chlorosulfonic acid or sulfuryl chloride as the sulfonating agents.
Nucleophilic Substitution: The sulfonyl chloride intermediate is then reacted with 4-(2,4,6-trimethylphenyl)piperazine in the presence of a base such as triethylamine. This nucleophilic substitution reaction results in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methoxynaphthyl)sulfonyl]-4-(2,4,6-trimethylphenyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxy-1-naphthylsulfonyl-4-(2,4,6-trimethylphenyl)piperazine.
Scientific Research Applications
1-[(4-Methoxynaphthyl)sulfonyl]-4-(2,4,6-trimethylphenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxynaphthyl)sulfonyl]-4-(2,4,6-trimethylphenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-Mesityl-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine
- 1-Mesityl-4-[(4-methylphenyl)sulfonyl]piperazine
Properties
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)sulfonyl-4-(2,4,6-trimethylphenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c1-17-15-18(2)24(19(3)16-17)25-11-13-26(14-12-25)30(27,28)23-10-9-22(29-4)20-7-5-6-8-21(20)23/h5-10,15-16H,11-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZBHLVKSAXDSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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